molecular formula C15H8Br2INO2 B1365466 gw5074 CAS No. 1233748-60-1

gw5074

Cat. No.: B1365466
CAS No.: 1233748-60-1
M. Wt: 520.94 g/mol
InChI Key: LMXYVLFTZRPNRV-KMKOMSMNSA-N
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Description

gw5074: is a synthetic compound with the molecular formula C15H8Br2INO2. It features an indolinone core connected via a methylene bridge to a 3,5-dibromo-4-hydroxyphenyl group. This compound has been studied for its potential neuroprotective effects and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gw5074 typically involves the reaction of 5-iodo-2-indolinone with 3,5-dibromo-4-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the methylene bridge.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the indolinone core, potentially converting it to an indoline derivative.

    Substitution: Halogen atoms (iodine and bromine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a probe in studying the active sites of enzymes and the role of hydrogen bonding interactions in enzyme inhibition .

Biology: It has shown potential neuroprotective effects in vitro and in animal models of neurodegeneration, making it a candidate for studying neurodegenerative diseases.

Medicine: Research suggests its potential as a therapeutic agent for Huntington’s disease due to its ability to bind mutant huntingtin and decrease its levels in cultured neurons.

Industry: The compound’s antiviral activity, particularly against JC Polyomavirus, indicates its potential use in developing antiviral agents.

Mechanism of Action

Molecular Targets and Pathways: The compound acts as a potent and selective inhibitor of c-Raf kinase, a protein kinase involved in cell division and differentiation. It inhibits the Ras/Raf-1/ERK signaling pathway, which is crucial in various cellular processes. Additionally, it has been shown to provide neuroprotection through mechanisms independent of the MEK-ERK and Akt pathways .

Comparison with Similar Compounds

    GW5074: Another c-Raf inhibitor with similar neuroprotective and antiviral properties.

    3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness: this compound stands out due to its dual role as a kinase inhibitor and neuroprotective agent. Its ability to inhibit c-Raf kinase selectively and provide neuroprotection through multiple pathways makes it a valuable compound in scientific research.

Properties

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421368
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-83-6, 1233748-60-1
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-5074, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-5074, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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